molecular formula C21H23BrN4O2S B307934 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B307934
M. Wt: 475.4 g/mol
InChI Key: AAXPFBXOOMRBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines

Properties

Molecular Formula

C21H23BrN4O2S

Molecular Weight

475.4 g/mol

IUPAC Name

10-bromo-3-hexylsulfanyl-6-(5-methylfuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H23BrN4O2S/c1-3-4-5-6-11-29-21-24-20-18(25-26-21)15-12-14(22)8-9-16(15)23-19(28-20)17-10-7-13(2)27-17/h7-10,12,19,23H,3-6,11H2,1-2H3

InChI Key

AAXPFBXOOMRBCO-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The starting materials may include brominated aromatic compounds, hexylthiol, and furyl derivatives. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Thioether Formation: Reaction of the brominated compound with hexylthiol to form the hexylthio group.

    Cyclization: Formation of the triazino-benzoxazepine ring system through cyclization reactions involving the furyl derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to form a hydrogenated derivative.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigation of its biological activity and potential as a therapeutic agent.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triazino-benzoxazepines: Other compounds in this class with different substituents.

    Brominated Aromatics: Compounds with similar bromine-containing aromatic structures.

    Thioethers: Compounds with similar thioether functional groups.

Uniqueness

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

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